Imidazo[1,2-a]quinolin-1-amine vs. Imiquimod – Lipophilicity and Polar Surface Area Comparison for CNS Drug Design
Imidazo[1,2-a]quinolin-1-amine is significantly more lipophilic and less polar than the structurally related immune-response modifier imiquimod. The measured/calculated LogP of the target compound is 2.65, while imiquimod’s XLogP3 is 1.3, yielding a ΔLogP of +1.35 [1]. Concurrently, the topological polar surface area (TPSA) of the target is 43.32 Ų versus 58.8 Ų for imiquimod, a reduction of 15.5 Ų [1]. Both parameters favour passive membrane permeation and CNS penetration for the [1,2-a] isomer.
| Evidence Dimension | Lipophilicity (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP 2.65; TPSA 43.32 Ų |
| Comparator Or Baseline | Imiquimod: LogP (XLogP3) 1.3; TPSA 58.8 Ų |
| Quantified Difference | ΔLogP = +1.35 (2.0‑fold higher); ΔTPSA = –15.5 Ų (26 % lower) |
| Conditions | Calculated properties (Chemsrc for target; PubChem for imiquimod) |
Why This Matters
Higher lipophilicity and lower PSA predict superior passive blood-brain barrier permeability, making this scaffold preferable for CNS-targeted programs over imiquimod.
- [1] PubChem. Imiquimod (CID 57469) – XLogP3 1.3, TPSA 58.8 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/57469 (accessed 2026-05-13). View Source
